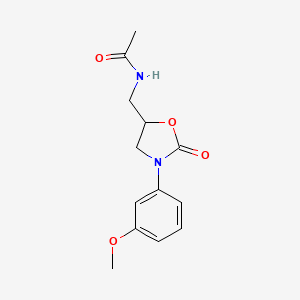

5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one

Description

5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one is a synthetic oxazolidinone derivative characterized by:

- Position 3: A 3-methoxyphenyl group, contributing aromaticity and electron-donating properties via the methoxy substituent.

The oxazolidinone core is a five-membered heterocyclic ring containing both amide and carbamate functionalities, commonly utilized in medicinal chemistry for its structural rigidity and bioactivity .

Properties

IUPAC Name |

N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9(16)14-7-12-8-15(13(17)19-12)10-4-3-5-11(6-10)18-2/h3-6,12H,7-8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUWJXLFROIEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 249.27 g/mol

The oxazolidinone ring system is crucial for its biological activity, allowing interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that oxazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study by Chern et al. highlighted the antibacterial efficacy of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were determined to assess the potency of these compounds against various bacterial strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4.0 | MRSA |

| Linezolid | 2.0 | MRSA |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A case study involving human breast cancer cells (MCF-7) demonstrated that treatment with this compound led to a significant reduction in cell viability.

Case Study: MCF-7 Cell Line

- Concentration Tested : 10, 20, 50 µM

- Cell Viability Reduction :

- 10 µM: 15%

- 20 µM: 30%

- 50 µM: 60%

The biological activity of this compound is primarily attributed to its ability to inhibit protein synthesis in bacteria by binding to the ribosomal RNA of the bacterial ribosome. This mechanism is analogous to that of other oxazolidinones like linezolid.

- Binding Site : The compound binds to the 23S rRNA component of the ribosome.

- Effect on Translation : This binding inhibits the formation of the initiation complex necessary for protein synthesis.

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promising antioxidant activity. It was evaluated using DPPH and ABTS radical scavenging assays, where it exhibited significant scavenging capabilities, indicating potential protective effects against oxidative stress.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Key Observations :

- Fluorinated analogs (e.g., 3-fluorophenyl in ) may alter electronic properties and metabolic stability .

- Position 5: Bulky substituents (e.g., benzhydrylpiperazinylmethyl in 4j) are associated with receptor selectivity (e.g., sigma-2 ligands) , while acetylaminomethyl may serve as a hydrogen-bond donor for target engagement.

Antibacterial Activity

- The compound from , featuring a benzylidene group at position 5, exhibited promising activity against Staphylococcus aureus and E. coli via paper disc diffusion assays . This suggests that electron-rich substituents (e.g., methoxy, hydroxyl) at position 5 may enhance antimicrobial effects.

Ligand Activity

- Compound 4j () demonstrated subtype-selective sigma-2 receptor binding, attributed to the benzhydrylpiperazinylmethyl group’s bulk and hydrophobicity .

Structural and Crystallographic Insights

Computational and Analytical Tools

- Crystallography : Tools like SHELX () and Mercury () enable precise structural determination, critical for understanding substituent effects on molecular packing .

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for preparing 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one?

- Methodological Answer : The compound can be synthesized via ultrasound-assisted methods, which enhance reaction efficiency and yield. For example, oxazolidinone derivatives are often prepared by reacting chloromethyl intermediates with appropriate aryl precursors under sonication (20–40 kHz, 50–70°C). Key steps include:

- Step 1 : Synthesis of 5-(chloromethyl)oxazolidin-2-one intermediates using triethylamine (Et3N) as a base in DMF-H2O solvent systems.

- Step 2 : Nucleophilic substitution with 3-methoxyphenyl derivatives under ultrasound irradiation.

- Step 3 : Acetylation of the aminomethyl group using acetic anhydride or acetyl chloride.

Characterization via IR (C=O stretch at ~1750 cm⁻¹), ¹H/¹³C NMR (e.g., δ 3.53–3.57 ppm for methylene protons), and mass spectrometry (e.g., [M+H]+ ion matching calculated mass) is critical .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent orientation. Key observations include:

- Aromatic protons : Signals between δ 6.8–7.5 ppm for the 3-methoxyphenyl group, with coupling patterns indicating para/meta substitution.

- Oxazolidinone ring : Protons at δ 3.5–4.8 ppm (methylene and methine groups) and δ 5.6 ppm (NH of oxazolidinone).

- Acetylaminomethyl group : A singlet at δ 2.1 ppm (CH3 of acetyl) and δ 3.3–3.7 ppm (methylene adjacent to NH).

Compare experimental data with computed spectra (DFT/B3LYP) to validate assignments .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer : Chiral auxiliaries or catalysts can enforce stereoselectivity. For example:

- Use (4S,5S)-configured oxazolidinones as templates to direct acetylaminomethyl group orientation.

- Employ asymmetric hydrogenation or enzymatic resolution for enantiomeric purity.

Monitor optical rotation and chiral HPLC (e.g., Chiralpak AD-H column) to assess enantiomeric excess (ee >98%) .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Mitigation steps include:

- Purity analysis : LC-MS to detect byproducts (e.g., deacetylated analogs) that may interfere with activity .

- Crystallographic validation : Resolve crystal structures (via SHELX refinement) to confirm absolute configuration .

- Dose-response assays : Test multiple concentrations in standardized antimicrobial models (e.g., MIC against S. aureus or E. coli) .

Q. How can computational tools predict the pharmacological profile of this compound?

- Methodological Answer :

- Molecular docking : Simulate binding to bacterial ribosomes (e.g., 23S rRNA) to assess oxazolidinone-class activity.

- ADMET prediction : Use QikProp or SwissADME to evaluate permeability, CYP inhibition, and toxicity risks (e.g., myelosuppression).

- SAR optimization : Replace the 3-methoxyphenyl group with fluorinated or heteroaromatic substituents to enhance potency and reduce MAO inhibition .

Data Analysis & Experimental Design

Q. How to troubleshoot low yields in the final acetylation step?

- Methodological Answer :

- Catalyst screening : Test DMAP or pyridine to enhance acetyl transfer efficiency.

- Solvent optimization : Replace DCM with THF or acetonitrile to improve solubility.

- Reaction monitoring : Use TLC (ethyl acetate/hexane, 1:1) or in-situ IR to track acetyl incorporation .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C.

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed oxazolidinone ring or demethylated aryl groups).

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining intact compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.